Cas no 59887-87-5 (5-Methoxy-4H-chromen-4-one)

5-Methoxy-4H-chromen-4-one is a chromone derivative characterized by a methoxy substituent at the 5-position of the chromen-4-one scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural framework is notable for its potential applications in medicinal chemistry, including the synthesis of flavonoids and related heterocyclic compounds. The methoxy group enhances its reactivity and solubility, facilitating further functionalization. With a well-defined molecular structure, it is suitable for research in drug discovery and material science. High-purity grades ensure consistency in experimental outcomes, making it a reliable choice for academic and industrial laboratories.
5-Methoxy-4H-chromen-4-one structure
5-Methoxy-4H-chromen-4-one structure
Product Name:5-Methoxy-4H-chromen-4-one
CAS No:59887-87-5
MF:C10H8O3
MW:176.168723106384
CID:838207
PubChem ID:185955
Update Time:2025-06-09

5-Methoxy-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxy-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 5-methoxy-
    • 5-methoxychromen-4-one
    • 59887-87-5
    • SCHEMBL1859617
    • 5-Methoxy-chromone
    • DTXSID80208603
    • Inchi: 1S/C10H8O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-6H,1H3
    • InChI Key: UAMVPHUPDIMNEC-UHFFFAOYSA-N
    • SMILES: O1C=CC(C2C(=CC=CC1=2)OC)=O

Computed Properties

  • Exact Mass: 176.04734
  • Monoisotopic Mass: 176.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53

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Additional information on 5-Methoxy-4H-chromen-4-one

Properties and Applications of 5-Methoxy-4H-chromen-4-one (CAS No. 59887-87-5)

5-Methoxy-4H-chromen-4-one, identified by its Chemical Abstracts Service (CAS) number 59887-87-5, is a heterocyclic organic compound belonging to the chromene class. This compound features a benzopyranone structure with a methoxy substituent at the 5-position, making it a versatile scaffold for pharmaceutical and chemical research. The presence of the oxygen-containing heterocycle imparts unique electronic and steric properties, which are exploited in various synthetic and biological applications.

The molecular formula of 5-Methoxy-4H-chromen-4-one is C₉H₆O₃, and it exhibits a molecular weight of approximately 162.14 g/mol. The compound typically appears as a crystalline solid with moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its stability under standard conditions makes it suitable for long-term storage and handling in laboratory settings.

In recent years, 5-Methoxy-4H-chromen-4-one has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. The chromene core is known for its role in various pharmacological applications, including anti-inflammatory, antimicrobial, and antioxidant properties. Research has demonstrated that structural analogs of chromenone derivatives exhibit promising effects in modulating enzymatic pathways and signaling cascades relevant to human health.

One of the most compelling aspects of 5-Methoxy-4H-chromen-4-one is its utility as a precursor in the synthesis of more complex bioactive molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in metabolic disorders and cancer progression. The methoxy group at the 5-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of diverse pharmacophores.

Recent studies have highlighted the anti-inflammatory potential of 5-Methoxy-4H-chromen-4-one derivatives. Specifically, modifications at the 7-position or 8-position of the chromene ring have been shown to enhance binding affinity to nuclear factor kappa B (NF-κB) inhibitors, which play a crucial role in regulating inflammatory responses. These findings align with broader efforts to develop small-molecule modulators that can selectively inhibit NF-κB without compromising other cellular processes.

Moreover, 5-Methoxy-4H-chromen-4-one has been investigated for its antimicrobial properties. Preliminary experiments suggest that certain derivatives exhibit activity against Gram-positive bacteria and fungi by interfering with cell wall synthesis or membrane integrity. Such findings are particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.

The compound's structural flexibility also makes it an attractive candidate for photodynamic therapy (PDT). By incorporating photosensitizer moieties onto the chromene scaffold, researchers have designed molecules capable of generating reactive oxygen species upon exposure to light, leading to targeted cell destruction. This approach has shown promise in treating both cancerous and non-cancerous conditions without systemic toxicity.

In synthetic chemistry, 5-Methoxy-4H-chromen-4-one serves as a key intermediate in constructing fused heterocyclic systems. Its reactivity allows for the introduction of various functional groups, including hydroxyls, carboxylic acids, and amides, which can be further elaborated into pharmacologically relevant structures. For example, palladium-catalyzed coupling reactions have enabled the formation of biarylchromenes with enhanced bioavailability and improved metabolic stability.

The pharmaceutical industry has also explored 5-Methoxy-4H-chromen-4-one as a building block for drug discovery programs. High-throughput screening (HTS) campaigns have identified several derivatives with inhibitory activity against kinases and other enzymes implicated in chronic diseases. These hits have been optimized through structure-based drug design (SBDD) to improve potency and selectivity.

From an environmental perspective, 5-Methoxy-4H-chromen-4-one derivatives offer insights into sustainable chemical synthesis. Green chemistry principles have been applied to develop catalytic methods that minimize waste and energy consumption while maintaining high yields. Such advancements are critical for reducing the ecological footprint of pharmaceutical manufacturing processes.

Future research directions may focus on exploring the neuroprotective effects of 5-Methoxy-4H-chromen-4-one analogs. Emerging evidence suggests that chromene derivatives can cross the blood-brain barrier and exert neuroprotective effects by scavenging free radicals or modulating neurotransmitter systems. These studies could pave the way for novel treatments targeting neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

In conclusion, 5-Methoxy-4H-chromen-4-one (CAS No. 59887-87-5) is a multifaceted compound with broad applications in medicinal chemistry and synthetic biology. Its unique structural features enable diverse functionalization strategies, making it a valuable tool for developing therapeutic agents across multiple disease areas. As research continues to uncover new biological activities and synthetic pathways, 5-Methoxy-4H-chromenone is poised to remain at the forefront of chemical innovation.

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